N-(4-Cyclopropoxy-5-isopropylpyridin-2-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-5-isopropylpyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol . This compound features a sulfonamide group, which is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C12H18N2O3S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-5-propan-2-ylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-8(2)10-7-13-12(14-18(3,15)16)6-11(10)17-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
LNDBMTWDUNBKLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(C=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxy-5-isopropylpyridin-2-YL)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of a sulfonyl chloride with an amine in the presence of a base such as pyridine to absorb the generated HCl . This reaction can be represented as follows:
RSO2Cl+R′2NH→RSO2NR′2+HCl
Industrial Production Methods
Industrial production methods for sulfonamides often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropoxy-5-isopropylpyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group typically yields sulfonic acids, while reduction yields amines .
Scientific Research Applications
N-(4-Cyclopropoxy-5-isopropylpyridin-2-YL)methanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-5-isopropylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, leading to inhibition or modulation of their activity . This interaction can affect various biological processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- N-(5-cyclopropoxy-2-isopropylpyridin-4-YL)methanesulfonamide
- N-(5-cyclopropoxy-4-isopropylpyridin-2-YL)methanesulfonamide
Uniqueness
N-(4-Cyclopropoxy-5-isopropylpyridin-2-YL)methanesulfonamide is unique due to its specific structural features, such as the cyclopropoxy and isopropyl groups attached to the pyridine ring. These structural elements can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
